4-(decyloxy)-N'-[(2E)-heptan-2-ylidene]benzohydrazide
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Overview
Description
4-(Decyloxy)-N’-[(2E)-heptan-2-ylidene]benzohydrazide is an organic compound with a complex structure that includes a decyloxy group, a benzohydrazide core, and a heptan-2-ylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(decyloxy)-N’-[(2E)-heptan-2-ylidene]benzohydrazide typically involves multiple steps. One common method starts with the preparation of 4-(decyloxy)benzohydrazide, which is then reacted with heptan-2-one under specific conditions to form the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
4-(Decyloxy)-N’-[(2E)-heptan-2-ylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzohydrazide core, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
4-(Decyloxy)-N’-[(2E)-heptan-2-ylidene]benzohydrazide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 4-(decyloxy)-N’-[(2E)-heptan-2-ylidene]benzohydrazide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(Decyloxy)benzohydrazide: Shares the decyloxy and benzohydrazide moieties but lacks the heptan-2-ylidene group.
(2E)-4-(Decyloxy)-4-oxo-2-butenoic acid: Contains a similar decyloxy group but has a different core structure.
Uniqueness
4-(Decyloxy)-N’-[(2E)-heptan-2-ylidene]benzohydrazide is unique due to its combination of functional groups, which confer specific chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C24H40N2O2 |
---|---|
Molecular Weight |
388.6 g/mol |
IUPAC Name |
4-decoxy-N-[(E)-heptan-2-ylideneamino]benzamide |
InChI |
InChI=1S/C24H40N2O2/c1-4-6-8-9-10-11-12-14-20-28-23-18-16-22(17-19-23)24(27)26-25-21(3)15-13-7-5-2/h16-19H,4-15,20H2,1-3H3,(H,26,27)/b25-21+ |
InChI Key |
AVBRXMJOJMAINK-NJNXFGOHSA-N |
Isomeric SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C(=O)N/N=C(\C)/CCCCC |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C(=O)NN=C(C)CCCCC |
Origin of Product |
United States |
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